molecular formula C9H11ClO B1345713 4-Methoxy-3-methylbenzyl chloride CAS No. 60736-71-2

4-Methoxy-3-methylbenzyl chloride

Cat. No.: B1345713
CAS No.: 60736-71-2
M. Wt: 170.63 g/mol
InChI Key: BHEHNICAPZVKRH-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylbenzyl chloride is an organic compound with the molecular formula C₉H₁₁ClO and a molecular weight of 170.636 g/mol . It is a derivative of benzyl chloride, where the benzene ring is substituted with a methoxy group at the fourth position and a methyl group at the third position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-3-methylbenzyl chloride can be synthesized through the chlorination of 4-methoxy-3-methylbenzyl alcohol. The reaction typically involves the use of thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent the formation of side products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor, ensuring efficient mixing and reaction completion. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methylbenzyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: 4-Methoxy-3-methylbenzyl alcohol, 4-methoxy-3-methylbenzyl amine.

    Oxidation: 4-Methoxy-3-methylbenzaldehyde, 4-methoxy-3-methylbenzoic acid.

    Reduction: 4-Methoxy-3-methylbenzyl alcohol.

Scientific Research Applications

4-Methoxy-3-methylbenzyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-methoxy-3-methylbenzyl chloride involves its reactivity as an electrophile due to the presence of the chlorine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The methoxy and methyl groups on the benzene ring can influence the reactivity and selectivity of the compound in different chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-methylbenzyl chloride is unique due to the presence of both methoxy and methyl groups on the benzene ring. These substituents can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and research applications .

Properties

IUPAC Name

4-(chloromethyl)-1-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEHNICAPZVKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209554
Record name 4-Methoxy-3-methylbenzyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60736-71-2
Record name 4-Methoxy-3-methylbenzyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60736-71-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-methylbenzyl chloride
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Record name 4-Methoxy-3-methylbenzyl chloride
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Record name 60736-71-2
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Synthesis routes and methods

Procedure details

To a stirred solution of (4-methoxy-3-methylphenyl)methanol (2.31g, 15.18mmoles, 1eq) in anhydrous CH2Cl2(50ml, 0.3M) was added hexachloroethane (3.59g, 15.18mmoles, 1eq) and triphenylphosphine (3.98g, 15.18mmoles, 1eq). This mixture was stirred at room temperature overnight at which point the reaction was transferred to a separatory funnel and washed with H2O, brine, dried over Na2SO4, filtered, concentrated in vacuo and filtered through a plug of silica gel (30% EtOAc/Hexanes) to yield 2.59g (100%) of product.
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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